molecular formula C13H15ClN4O2 B14411150 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 83166-74-9

5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B14411150
CAS No.: 83166-74-9
M. Wt: 294.74 g/mol
InChI Key: KRDIMYROWVPWHW-UHFFFAOYSA-N
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Description

5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chloro-3,5-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the condensation of 2-chloro-3,5-dimethoxybenzyl chloride with pyrimidine-2,4-diamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium methoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the 2-chloro-3,5-dimethoxyphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific interactions with molecular targets.

Properties

CAS No.

83166-74-9

Molecular Formula

C13H15ClN4O2

Molecular Weight

294.74 g/mol

IUPAC Name

5-[(2-chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H15ClN4O2/c1-19-9-4-7(11(14)10(5-9)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)

InChI Key

KRDIMYROWVPWHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)CC2=CN=C(N=C2N)N

Origin of Product

United States

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